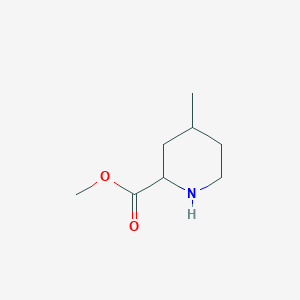

Methyl 4-methylpiperidine-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTHKRCWRWDFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573507 | |

| Record name | Methyl 4-methylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144817-80-1 | |

| Record name | Methyl 4-methylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of (2R,4R)-Ethyl 4-Methylpiperidine-2-carboxylate

Foreword: The Strategic Importance of (2R,4R)-Ethyl 4-Methylpiperidine-2-carboxylate

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The piperidine scaffold, a ubiquitous motif in a vast array of natural products and active pharmaceutical ingredients (APIs), presents a formidable synthetic challenge, particularly when polysubstituted with defined stereocenters. Among these, (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate stands out as a high-value chiral intermediate. Its principal significance lies in its role as a key building block in the synthesis of Argatroban, a potent direct thrombin inhibitor used in the treatment of thrombosis and heparin-induced thrombocytopenia. The specific (2R,4R) configuration is essential for the biological activity of Argatroban, underscoring the need for robust and stereoselective synthetic methodologies. This guide provides a comprehensive overview of the primary strategies for the synthesis of this crucial intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available routes.

I. Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted heterocyclic compound like (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate requires careful strategic planning. The two stereocenters, at C2 and C4, must be installed with high fidelity. Two general approaches have emerged as the most viable:

-

Racemic Synthesis followed by Chiral Resolution: This classical approach involves the synthesis of a mixture of stereoisomers, followed by the separation of the desired enantiomer. While often reliable, this strategy can be less atom-economical, as the undesired enantiomers are typically discarded.

-

Asymmetric Synthesis: This more modern approach aims to introduce the desired stereochemistry from the outset, either through the use of chiral auxiliaries, chiral catalysts, or by leveraging substrate-controlled diastereoselective transformations.

This guide will delve into the practical applications of both strategies, with a particular focus on a widely employed method that combines a diastereoselective synthesis with a final chiral resolution step.

II. Pathway A: Synthesis from 4-Methyl-2-cyanopiperidine via Diastereomer Separation and Chiral Resolution

This widely utilized pathway commences with the readily available starting material, 4-methyl-2-cyanopiperidine, and proceeds through a series of robust and scalable transformations. The key strategic elements of this route are the initial non-stereoselective synthesis of the piperidine ring, followed by the separation of diastereomers and a final chiral resolution to isolate the desired (2R,4R) enantiomer.

Step 1: Hydrolysis of 4-Methyl-2-cyanopiperidine to 4-Methyl-2-piperidinecarboxylic Acid Hydrochloride

The initial step involves the hydrolysis of the nitrile functionality to a carboxylic acid. This is typically achieved under acidic conditions, which also serves to protect the piperidine nitrogen as the hydrochloride salt.

Experimental Protocol:

-

Suspend 4-methyl-2-cyanopiperidine in 6N hydrochloric acid.

-

Heat the mixture to reflux and maintain for a specified period to ensure complete hydrolysis.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude 4-methyl-2-piperidinecarboxylic acid hydrochloride as a solid.

Step 2: Esterification to 4-Methyl-2-piperidinecarboxylic Acid Ethyl Ester Hydrochloride

The carboxylic acid is then converted to the corresponding ethyl ester. Thionyl chloride is a common and effective reagent for this transformation, proceeding via an acid chloride intermediate which is then esterified in situ by ethanol.

Experimental Protocol:

-

Suspend the 4-methyl-2-piperidinecarboxylic acid hydrochloride from the previous step in absolute ethanol.

-

Cool the stirred suspension to approximately 10 ± 5 °C.

-

Slowly add thionyl chloride dropwise, maintaining the temperature below 30°C.

-

After the addition is complete, heat the mixture to reflux and maintain for 5-6 hours.

-

Monitor the reaction for completion.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.

Step 3: Separation of Cis and Trans Diastereomers

The product from the esterification step is a mixture of cis and trans diastereomers. The separation of these diastereomers is a critical step and is typically achieved by fractional crystallization or slurrying in a carefully chosen solvent system. The trans isomer is the desired precursor for the subsequent chiral resolution.

Experimental Protocol:

-

The crude 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride is subjected to a slurrying process in a mixed solvent system, such as methyl tertiary-butyl ether (MTBE) and ethanol.

-

The mixture is stirred for a defined period, allowing for the selective precipitation of the undesired cis isomer as the hydrochloride salt.

-

The solid cis isomer is removed by filtration.

-

The mother liquor, now enriched in the trans isomer, is collected and concentrated to yield the trans-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.

Step 4: Chiral Resolution of trans-4-Methyl-2-piperidinecarboxylic Acid Ethyl Ester

The final and most critical step in this pathway is the chiral resolution of the racemic trans-ester. This is accomplished by the formation of diastereomeric salts with a chiral resolving agent, most commonly L-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by crystallization.

Experimental Protocol:

-

The trans-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride is neutralized to the free base.

-

The free base is dissolved in a suitable solvent system, typically a mixture of acetone and ethanol.

-

A solution of L-tartaric acid (in a 1:1 molar ratio with the trans-ester) in the same solvent system is added to the solution of the free base.

-

The mixture is stirred, and the diastereomeric salt of the (2R,4R)-enantiomer with L-tartaric acid selectively crystallizes out of the solution. The crystallization temperature is typically maintained around 20 ± 5 °C.

-

The crystalline salt is collected by filtration and can be further purified by recrystallization to achieve high enantiomeric excess (ee > 98%).

-

The purified diastereomeric salt is then treated with a base to liberate the free (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate.

Diagram of the Chiral Resolution Process:

Caption: Workflow for the chiral resolution of trans-ethyl 4-methylpiperidine-2-carboxylate.

III. Pathway B: Asymmetric Synthesis via Diastereoselective Hydrogenation

An alternative and more elegant approach to establishing the desired stereochemistry is through a diastereoselective hydrogenation of a suitable prochiral precursor. This strategy often involves the use of a chiral auxiliary to direct the hydrogenation from a specific face of the molecule.

Key Precursor: (2R)-4-Methyl-1-((S)-1-phenethyl)-1,2,3,6-tetrahydropyridine-2-ethyl Formate

A common precursor for this route is a tetrahydropyridine derivative, where a chiral auxiliary, such as (S)-1-phenethylamine, is attached to the piperidine nitrogen. This auxiliary serves to control the facial selectivity of the subsequent hydrogenation.

Step 1: Catalytic Diastereoselective Hydrogenation

The tetrahydropyridine precursor is subjected to catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity. Rhodium-based catalysts have shown promise in this transformation.

Experimental Protocol:

-

The substrate, (2R)-4-methyl-1-((S)-1-phenethyl)-1,2,3,6-tetrahydropyridine-2-ethyl formate, is dissolved in a suitable solvent.

-

A rhodium catalyst, often supported on a material like silica, is added to the solution. The addition of co-catalysts or additives, such as ferric oxalate, has been reported to improve the yield.

-

The mixture is subjected to a hydrogen atmosphere at a controlled pressure and temperature.

-

The reaction is monitored until the starting material is consumed.

-

The catalyst is removed by filtration.

-

The solvent is evaporated to yield the crude (2R,4R)-4-methyl-1-((S)-1-phenethyl)-2-piperidine ethyl formate.

Step 2: Removal of the Chiral Auxiliary

Following the diastereoselective hydrogenation, the chiral auxiliary is cleaved to afford the desired N-unsubstituted piperidine. This is typically achieved by hydrogenolysis using a palladium catalyst.

Experimental Protocol:

-

The product from the previous step is dissolved in a suitable solvent.

-

A palladium catalyst (e.g., palladium on carbon) is added.

-

The mixture is subjected to a hydrogen atmosphere.

-

Upon completion of the debenzylation, the catalyst is filtered off.

-

The solvent is removed to yield the final product, (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate.

Diagram of the Asymmetric Synthesis Pathway:

Caption: Asymmetric synthesis of the target compound via diastereoselective hydrogenation.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular application depends on a variety of factors, including scalability, cost of reagents, and the desired level of stereochemical purity.

| Feature | Pathway A: Chiral Resolution | Pathway B: Asymmetric Synthesis |

| Starting Materials | Readily available and relatively inexpensive | Requires the synthesis of a more complex chiral precursor |

| Stereocontrol | Achieved at the final step via resolution | Established early in the synthesis via a diastereoselective reaction |

| Atom Economy | Lower, as the undesired enantiomer is discarded | Potentially higher, as it avoids the loss of half the material |

| Scalability | Well-established and scalable, but resolution can be tedious on a large scale | Can be highly efficient, but catalyst cost and removal may be a concern |

| Process Robustness | Generally robust and well-understood transformations | May require more optimization of catalyst and reaction conditions |

V. Conclusion and Future Perspectives

The synthesis of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate remains a topic of significant interest in the pharmaceutical industry due to its critical role in the production of Argatroban. The classical approach of racemic synthesis followed by chiral resolution is a proven and reliable method, particularly for large-scale manufacturing where cost and robustness are paramount. However, the principles of green chemistry and the increasing demand for more efficient synthetic methods are driving the development of asymmetric strategies. The diastereoselective hydrogenation route, while potentially more elegant and atom-economical, requires further optimization to compete with the established resolution-based processes in terms of cost and scalability. Future research in this area will likely focus on the development of more active and selective catalysts for the asymmetric synthesis of substituted piperidines, as well as more efficient and environmentally friendly resolution techniques.

VI. References

-

Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

-

Google Patents. (n.d.). CN107043347A - Synthetic method of argatroban intermediate (2R, 4R) -4-methylpiperidine-2-ethyl formate.

-

Google Patents. (n.d.). WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate.

-

Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

-

PubMed. (n.d.). A short synthesis of argatroban. a potent selective thrombin inhibitor.[Link]

-

New Drug Approvals. (2013). Argatroban.[Link]

-

ResearchGate. (n.d.). Diastereoselective synthesis of an argatroban intermediate, ethyl (2 R,4 R)-4-methylpipecolate, by means of a Mandyphos/rhodium complex-catalyzed hydrogenation.[Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

"physicochemical properties of methyl 4-methylpiperidine-2-carboxylate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Methylpiperidine-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of methyl 4-methylpiperidine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from predictive models and closely related structural analogs to offer authoritative insights for researchers, scientists, and drug development professionals. The guide details the compound's structural and stereochemical characteristics, predicted physicochemical parameters (pKa, logP, solubility), and expected spectral signatures. Crucially, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for laboratory application. This synthesis of predictive data and practical methodology is designed to empower scientists in leveraging this compound for advanced research and development.

Introduction and Significance

Piperidine scaffolds are foundational motifs in pharmacology, prized for their ability to confer favorable pharmacokinetic profiles and engage with a multitude of biological targets. Methyl 4-methylpiperidine-2-carboxylate, a disubstituted piperidine ester, represents a versatile intermediate in the synthesis of more complex molecules. Its structural features—a secondary amine, a lipophilic methyl group, and a methyl ester—create a unique physicochemical profile that dictates its reactivity, solubility, and suitability for subsequent synthetic transformations. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for its efficient use in drug discovery pipelines, particularly in the synthesis of targeted therapeutics. This guide bridges the gap between theoretical understanding and practical application, providing the necessary data and protocols to fully characterize this important synthetic intermediate.

Chemical Structure and Stereochemistry

The molecular structure of methyl 4-methylpiperidine-2-carboxylate comprises a saturated six-membered heterocycle with a methyl group at the C4 position and a methyl carboxylate group at the C2 position. The presence of two stereocenters (at C2 and C4) gives rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs: cis and trans.

-

trans isomers: (2R,4R) and (2S,4S)

-

cis isomers: (2R,4S) and (2S,4R)

The relative orientation of the substituents significantly influences the molecule's conformation and, consequently, its physical properties and biological activity. The trans isomers are generally more thermodynamically stable due to the equatorial positioning of the bulky substituents, minimizing steric strain. The specific stereoisomer is often critical in pharmaceutical applications, as seen in intermediates for drugs like Argatroban.[1][2]

Caption: Stereoisomers of methyl 4-methylpiperidine-2-carboxylate.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of methyl 4-methylpiperidine-2-carboxylate. It is important to note that where direct experimental data is unavailable, values are derived from computational predictions or inferred from closely related analogs.

| Property | Value | Source & Notes |

| Molecular Formula | C₈H₁₅NO₂ | - |

| Molecular Weight | 157.21 g/mol | Calculated |

| Monoisotopic Mass | 157.11028 Da | PubChemLite[3] |

| pKa (Piperidine N) | ~9.5 - 10.5 (Predicted) | Estimated based on typical pKa values for 2-substituted piperidines. The electron-withdrawing ester group is expected to slightly reduce the basicity compared to piperidine (~11.1). Experimental determination is recommended. |

| XlogP | 1.0 (Predicted) | PubChemLite[3]. This indicates moderate lipophilicity, significantly higher than its corresponding carboxylic acid analog (-1.6), highlighting the impact of esterification on partitioning behavior.[1][2] |

| Aqueous Solubility | Moderately Soluble (Predicted) | Expected to have moderate solubility in aqueous media, influenced by pH. As a basic compound, solubility will increase significantly at acidic pH due to the formation of the protonated, more polar piperidinium salt.[4] |

| Physical Form | Colorless to pale yellow oil or low-melting solid (Predicted) | Based on analogs like methyl piperidine-4-carboxylate.[5] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

In-Depth Property Analysis

Acid-Base Properties (pKa)

The primary ionizable center in methyl 4-methylpiperidine-2-carboxylate is the secondary amine within the piperidine ring, which acts as a base. The pKa of its conjugate acid (the piperidinium ion) is a critical parameter influencing its solubility, lipophilicity, and interaction with biological targets.

-

Causality and Field Insights: The pKa value dictates the ionization state of the molecule at a given pH. For drug development, a compound's pKa is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. A pKa in the range of 9.5-10.5 suggests that at physiological pH (~7.4), the molecule will exist predominantly in its protonated, cationic form. This high degree of ionization increases aqueous solubility but can limit passive diffusion across biological membranes. The presence of the methyl ester at the C2 position exerts a mild electron-withdrawing effect, which is expected to decrease the basicity of the nitrogen slightly compared to unsubstituted piperidine.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), measures the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase.

-

Causality and Field Insights: The predicted XlogP of 1.0 indicates a balanced hydrophilic-lipophilic character.[3] This is a crucial parameter for oral bioavailability, as a molecule must possess sufficient lipophilicity to cross the lipid bilayers of the gut wall, yet retain enough aqueous solubility for dissolution in gastrointestinal fluids. The esterification of the corresponding carboxylic acid (XlogP ≈ -1.6) to the methyl ester (XlogP ≈ 1.0) represents a significant and deliberate increase in lipophilicity, a common strategy in medicinal chemistry to enhance membrane permeability.[1][2]

Aqueous Solubility

Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent. For pharmaceutical applications, aqueous solubility at physiological pH is paramount.

-

Causality and Field Insights: As a basic compound, the aqueous solubility of methyl 4-methylpiperidine-2-carboxylate is strongly pH-dependent. At pH values significantly below its pKa, the molecule will be protonated, forming a salt that is expected to be freely soluble in water. As the pH approaches and exceeds the pKa, the un-ionized, free base form will predominate, leading to a sharp decrease in aqueous solubility.[6] For researchers, this means that stock solutions are best prepared in slightly acidic conditions (e.g., pH 4-5) to ensure complete dissolution and stability. Techniques like salt formation or the use of co-solvents can be employed if solubility in neutral buffers is limiting.[4]

Spectral Properties (Expected Signatures)

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the expected spectral characteristics.

-

¹H NMR Spectroscopy:

-

-OCH₃ (Ester Methyl): A sharp singlet is expected around 3.6-3.8 ppm.

-

Piperidine Ring Protons: A complex series of multiplets would appear between ~1.0 and 3.5 ppm. The proton at C2, being alpha to both the nitrogen and the carbonyl, would likely be the most downfield of the ring protons (excluding N-H).

-

C4-CH₃ (Ring Methyl): A doublet would be expected around 0.9-1.1 ppm, coupled to the C4 proton.

-

N-H Proton: A broad singlet, typically between 1.5-3.0 ppm, whose chemical shift is concentration-dependent and may exchange with D₂O.

-

-

¹³C NMR Spectroscopy:

-

C=O (Ester Carbonyl): A resonance in the range of 170-175 ppm.

-

-OCH₃ (Ester Methyl): A signal around 51-53 ppm.

-

Piperidine Ring Carbons: Signals would appear in the aliphatic region, typically between 20-60 ppm. The C2 carbon would be the most downfield of this group.

-

C4-CH₃ (Ring Methyl): An upfield signal around 15-22 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1730-1745 cm⁻¹.[7]

-

N-H Stretch: A moderate, single absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI+): The expected [M+H]⁺ ion would be at m/z 158.1176.[3] This would be the prominent ion under typical ESI conditions, confirming the molecular weight. Fragmentation would likely involve the loss of the methoxy group (-31) or the entire methyl carboxylate group (-59).

-

Experimental Protocols for Physicochemical Characterization

The following protocols are standardized, self-validating methods for determining the key physicochemical properties of methyl 4-methylpiperidine-2-carboxylate.

Determination of pKa by Potentiometric Titration

This method is a highly accurate and reliable way to determine the dissociation constant of the piperidine nitrogen.[8][9]

-

Principle: The compound, dissolved in an aqueous solution of known ionic strength, is titrated with a standardized strong acid (e.g., HCl). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.

-

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~10-20 mg of methyl 4-methylpiperidine-2-carboxylate and dissolve it in ~50 mL of 0.1 M KCl solution (to maintain constant ionic strength).

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: Place the solution in a jacketed beaker maintained at 25 °C. Titrate the solution with standardized 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH value at the point where half of the compound has been neutralized (the half-equivalence point), which corresponds to the flattest region of the buffer zone on the titration curve. Alternatively, the pKa can be calculated precisely from the first derivative of the plot.

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

This is the gold-standard method for determining the partition coefficient.

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffer (e.g., pH 7.4 phosphate buffer), until equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

-

Step-by-Step Methodology:

-

Pre-saturation: Pre-saturate n-octanol with buffer and buffer with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning: In a screw-cap vial, combine 5 mL of the pre-saturated n-octanol and 5 mL of the compound's aqueous solution.

-

Equilibration: Shake the vial gently at a constant temperature (e.g., 25 °C) for a set period (e.g., 2-4 hours) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC with UV detection or LC-MS.

-

Calculation: The logP is calculated using the formula: logP = log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

Conclusion

Methyl 4-methylpiperidine-2-carboxylate is a valuable synthetic intermediate with a nuanced physicochemical profile defined by its stereochemistry and functional groups. While direct experimental data remains sparse, a robust profile can be constructed through computational prediction and analogy to related structures. Its moderate lipophilicity (predicted XlogP ≈ 1.0) and pH-dependent solubility make it a versatile scaffold for further chemical modification. The true scientific value, however, lies in empirical validation. The detailed protocols provided herein for pKa and logP determination offer a clear and reliable pathway for researchers to generate precise, application-specific data. By combining predictive insights with rigorous experimental characterization, the full potential of this compound can be unlocked for the next generation of chemical and pharmaceutical innovation.

References

-

Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

-

Zafar, S., Akhtar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed, 27(4), 925-9. [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Semantic Scholar. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11008516, (2R,4S)-4-Methylpiperidine-2-carboxylic acid. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44631639, (2S,4S)-4-Methylpiperidine-2-carboxylic acid. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9899457, Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate. PubChem. [Link]

-

Zafar, S., et al. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]

-

NIST. 1-Piperidinecarboxaldehyde. NIST WebBook. [Link]

-

Global Substance Registration System. ETHYL TRANS-4-METHYLPIPERIDINE-2-CARBOXYLATE. gsrs. [Link]

-

Lee, S., et al. (2020). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PubMed Central. [Link]

-

Solubility of Things. Piperidine. Solubility of Things. [Link]

-

Rydzik, A. M., et al. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

-

PharmaCompass. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate. PharmaCompass. [Link]

-

SpectraBase. 2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

J-Stage. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. [Link]

-

Pharmaffiliates. (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic Acid. Pharmaffiliates. [Link]

-

PubChemLite. Methyl 4-methylpiperidine-2-carboxylate hydrochloride (C8H15NO2). PubChemLite. [Link]

-

Mantsch, H. H., et al. (1975). The conformational equilibria of piperidine and morpholine from infrared spectra. SciSpace. [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/4d0a256df8a9e6b4718501170753b827e77b4759]([Link]

-

Rekka, E., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57108817, cis-5-Methylpiperidine-2-carboxylic acid. PubChem. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 56924491, tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. PubChem. [Link]

-

Sciencemadness Discussion Board. (2015). CWE of Piperidine. Sciencemadness. [Link]

Sources

- 1. (2R,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 11008516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 44631639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Methyl 4-methylpiperidine-2-carboxylate hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CIS-2-METHYLPIPERIDINE-4-CARBOXYLIC ACID METHYL ESTER HCL | 1523530-24-6 [chemicalbook.com]

- 6. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-methylpiperidine-2-carboxylate: Synthesis, Stereochemistry, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with substituted piperidine scaffolds. We will delve into the nuanced world of Methyl 4-methylpiperidine-2-carboxylate, a molecule whose significance is defined by its stereochemistry and its role as a precursor to vital pharmaceutical agents. While direct information on the methyl ester is distributed across various analogs, this paper synthesizes data from its closely related ethyl ester and carboxylic acid precursors to provide a holistic and actionable overview. The primary focus will be on the stereoisomers crucial for pharmaceutical synthesis, particularly the (2R,4R) configuration, a key building block for the anticoagulant drug Argatroban.[1][2]

Part 1: Compound Identification, Nomenclature, and Stereoisomerism

A primary challenge in sourcing and utilizing Methyl 4-methylpiperidine-2-carboxylate is the ambiguity of its common name, which does not specify the spatial arrangement of the substituents at the C2 and C4 positions. This stereoisomerism is fundamental to the molecule's biological activity and dictates its utility.

The structure contains two chiral centers, leading to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The relationship between the substituents can be described as cis (on the same side of the ring's plane) or trans (on opposite sides).

Key CAS Numbers for Related Structures:

| Compound Name | Stereochemistry | CAS Number | Notes |

| (2S,4S)-4-Methylpiperidine-2-carboxylic acid | cis enantiomer | 79199-63-6 | A key precursor acid.[3][4] |

| trans-2-Ethoxycarbonyl-4-methylpiperidine | trans racemate | 74863-85-7 | The ethyl ester analog, often used in synthesis.[5] |

| (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate | trans enantiomer | 74892-82-3 | The direct ethyl ester precursor for Argatroban.[6] |

| Methyl 4-methylpiperidine-4-carboxylate | Positional Isomer | 892493-16-2 | Note: Carboxylate is at the 4-position.[7][8] |

| 4-Methylpiperidine-2-carboxylic acid | Unspecified | 4478243 (CID) | The general, non-specific acid structure.[9] |

The lack of a single CAS number for the generic methyl ester underscores the necessity for precise stereochemical descriptors in any research or sourcing endeavor.

Caption: Logical relationships between the stereoisomers.

Part 2: Synthesis Methodologies for Stereochemically Pure Isomers

The synthesis of a specific stereoisomer of Methyl 4-methylpiperidine-2-carboxylate is a multi-step process that hinges on robust stereocontrol. The most documented syntheses focus on producing the (2R,4R) isomer, given its industrial relevance. The general strategy involves creating a racemic or mixed-isomer piperidine core, followed by a critical chiral resolution step.

Caption: General synthetic workflow for target isomer production.

Experimental Protocol: Synthesis of (2R,4R)-Methyl 4-methylpiperidine-2-carboxylate

This protocol is a composite methodology adapted from established patent literature, primarily for the synthesis of the ethyl ester, with modifications for the methyl ester.[10] The causality behind each step is explained to provide field-proven insight.

Step 1: Hydrolysis of 4-Methyl-2-cyanopiperidine

-

Objective: To convert the nitrile starting material into the corresponding carboxylic acid.

-

Methodology:

-

Suspend 4-methyl-2-cyanopiperidine (1.0 eq) in concentrated hydrochloric acid (approx. 6-8 volumes).

-

Heat the mixture to reflux (typically 100-110 °C) and maintain for 8-12 hours, monitoring the reaction progress by TLC or HPLC.

-

Cool the reaction mixture and concentrate under reduced pressure to yield crude 4-methyl-2-piperidinecarboxylic acid hydrochloride as a mixture of isomers.

-

-

Expertise & Causality: Using a strong acid like HCl is crucial for the complete hydrolysis of the sterically hindered nitrile. The reaction is driven to completion by heat, and the resulting product is conveniently isolated as its hydrochloride salt.

Step 2: Esterification

-

Objective: To convert the carboxylic acid into the target methyl ester.

-

Methodology:

-

Suspend the crude acid hydrochloride (1.0 eq) from Step 1 in absolute methanol (10-15 volumes).

-

Cool the suspension in an ice bath (0-5 °C). Add thionyl chloride (SOCl₂) (2.0-2.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Evaporate the solvent under reduced pressure to obtain the crude methyl 4-methylpiperidine-2-carboxylate hydrochloride.

-

-

Expertise & Causality: The Fischer esterification is catalyzed by the in-situ generation of HCl from SOCl₂ and methanol, which also acts as the solvent. Thionyl chloride is a highly effective activating agent for this transformation.[1]

Step 3: Separation of the trans-Isomer

-

Objective: To isolate the desired trans diastereomer from the cis form.

-

Methodology:

-

Dissolve the crude ester hydrochloride mixture in a mixed solvent system, such as methyl tertiary-butyl ether (MTBE) and methanol.[10]

-

Stir the mixture (mashing) at a controlled temperature (e.g., 20-25 °C). The cis isomer, being less soluble in this specific solvent system, will preferentially precipitate.

-

Filter the mixture to remove the solid cis isomer.

-

Collect the mother liquor, which is now enriched with the trans isomer, and concentrate it under reduced pressure.

-

-

Expertise & Causality: This step leverages the different physicochemical properties (solubility) of the diastereomers. The choice of solvent system is critical and is determined empirically to maximize the separation efficiency.

Step 4: Chiral Resolution of the trans-Ester

-

Objective: To separate the (2R,4R) enantiomer from the (2S,4S) enantiomer.

-

Methodology:

-

Dissolve the trans-ester hydrochloride (1.0 eq) from Step 3 and L-tartaric acid (0.8-1.0 eq) in a suitable solvent like acetone or ethanol.[10]

-

Heat the mixture to achieve complete dissolution, then cool it slowly to allow for fractional crystallization. The L-tartrate salt of the (2R,4R) isomer will crystallize out.

-

Stir the resulting slurry for several hours at a reduced temperature (e.g., 15-20 °C) to maximize the yield.

-

Filter the solid, wash with a small amount of cold solvent, and dry to obtain the L-tartrate salt of (2R,4R)-methyl 4-methylpiperidine-2-carboxylate.

-

The free base can be liberated by treating the salt with a base (e.g., NaHCO₃) and extracting with an organic solvent.

-

-

Expertise & Causality: This is a classic resolution technique. The chiral resolving agent (L-tartaric acid) forms diastereomeric salts with the racemic amine. These salts have different solubilities, allowing one to be selectively crystallized. The stereospecificity of this step is paramount for the final product's utility in pharmaceutical synthesis.

Part 3: Physicochemical Properties and Analytical Characterization

The properties of the final, isolated methyl ester will be similar to its parent scaffold and ethyl ester analog. Precise experimental data for each pure isomer is scarce, but a reliable profile can be predicted and must be confirmed analytically.

Predicted Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | PubChemLite[11] |

| Molecular Weight | 157.21 g/mol | PubChemLite[11] |

| XLogP3 (Predicted) | 1.0 - 1.5 | PubChemLite[11] |

| Hydrogen Bond Donors | 1 (Amine N-H) | - |

| Hydrogen Bond Acceptors | 2 (Ester O) | - |

| Appearance | Expected to be a colorless to light yellow oil or low-melting solid. | General Observation |

Analytical Characterization:

The identity and purity of Methyl 4-methylpiperidine-2-carboxylate must be rigorously confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Expect characteristic signals for the methoxy group (-OCH₃) around 3.6-3.8 ppm (singlet, 3H). The piperidine ring protons will appear as a complex series of multiplets between 1.0-3.5 ppm. The C4-methyl group will be a doublet around 0.9-1.1 ppm.

-

¹³C-NMR: Key signals include the ester carbonyl (~170-175 ppm), the methoxy carbon (~50-55 ppm), and multiple signals for the piperidine ring carbons.

-

-

Mass Spectrometry (MS): In ESI+ mode, the primary ion observed will be the molecular ion plus a proton [M+H]⁺ at m/z 158.12.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product after resolution. Reverse-phase HPLC is used to assess chemical purity.[12]

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1730-1745 cm⁻¹.

Part 4: Core Applications in Pharmaceutical R&D

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[13]

Central Role as a Building Block for Argatroban:

The most critical application of the 4-methylpiperidine-2-carboxylate scaffold is in the synthesis of Argatroban, a potent direct thrombin inhibitor used as an anticoagulant.[2][10] The (2R,4R) stereochemistry of the piperidine core is absolutely essential for the drug's ability to bind effectively to the active site of the thrombin enzyme.

Caption: Role of the piperidine intermediate in Argatroban synthesis.

The carboxylic acid of the piperidine intermediate is coupled via an amide bond to a protected L-arginine derivative, forming the core of the final drug molecule. Any deviation from the (2R,4R) configuration results in a dramatic loss of biological activity.

Broader Applications:

The 4-methylpiperidine scaffold is also explored in the development of:

-

Central Nervous System (CNS) Agents: The lipophilicity and basic nitrogen of the piperidine ring facilitate penetration of the blood-brain barrier.[14]

-

Enzyme Inhibitors: As demonstrated with Argatroban, the rigid ring structure serves as an excellent scaffold for presenting functional groups in a precise orientation for enzyme active sites.[12]

-

Agrochemicals: The scaffold is used in the synthesis of novel pesticides and herbicides.[14]

Part 5: Safety, Handling, and Storage

Based on safety data sheets for closely related compounds like 4-methylpiperidine and other piperidine derivatives, Methyl 4-methylpiperidine-2-carboxylate should be handled with appropriate caution.[15][16][17]

-

Hazard Classification: Expected to be harmful if swallowed and may cause skin and eye irritation or burns. Piperidine derivatives are often flammable liquids.[15][16]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Skin and Body Protection: A lab coat is required. Choose additional body protection based on the scale of the operation.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage and Handling:

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[18]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[15]

-

Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[16]

-

Conclusion

Methyl 4-methylpiperidine-2-carboxylate is more than a simple chemical intermediate; it is a molecule defined by its stereochemical complexity. Understanding its synthesis, which involves careful control over diastereomeric and enantiomeric separation, is key to its successful application. Its indispensable role as a building block for the life-saving anticoagulant Argatroban highlights the profound impact that precise molecular architecture has on biological function. This guide provides the foundational knowledge for researchers to confidently and safely handle, synthesize, and apply this versatile and valuable chemical scaffold in their development endeavors.

References

-

Vertex AI Search. (2015). SAFETY DATA SHEET for 4-Methylpiperidine. Sourced from search result[15].

-

Pharmaffiliates. CAS No: 79199-63-6 | Product Name: (2S,4S)-4-Methylpiperidine-2-carboxylic Acid. Sourced from search result[3].

-

United States Biological. (Date not available). Safety Data Sheet for (2R,4R)-4-Methylpiperidine-2-carboxylic acid. Sourced from search result[18].

-

Jubilant Ingrevia. (2024). Safety Data Sheet for 4-Methylpiperidine. Sourced from search result[16].

-

BenchChem. (2025). (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway. Sourced from search result[1].

-

Google Patents. (2018). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Sourced from search result[10].

-

PubChem. (2R,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 11008516. National Center for Biotechnology Information. Sourced from search result[19].

-

Google Patents. (2013). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Sourced from search result[2].

-

PubChem. (2S,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 44631639. National Center for Biotechnology Information. Sourced from search result[4].

-

Google Patents. (2014). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. Sourced from search result[20].

-

Vertex AI Search. (2015). SAFETY DATA SHEET for 2-Methylpiperidine. Sourced from search result[17].

-

PubChemLite. Methyl 4-methylpiperidine-2-carboxylate hydrochloride (C8H15NO2). Université du Luxembourg. Sourced from search result[11].

-

Parchem. Methyl 4-Methylpiperidine-4-Carboxylate (Cas 892493-16-2). Sourced from search result[7].

-

ChemicalBook. trans-2-Ethoxycarbonyl-4-methylpiperidine | 74863-85-7. Sourced from search result[5].

-

PubChem. 4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 4478243. National Center for Biotechnology Information. Sourced from search result[9].

-

PharmaCompass. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate | Drug Information. Sourced from search result[6].

-

Gising, J., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Sourced from search result[12].

-

BLD Pharm. 892493-16-2|Methyl 4-methylpiperidine-4-carboxylate. Sourced from search result[8].

-

Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Sourced from search result[13].

-

Dakin, L. A., et al. (2015). The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. Sourced from search result[14].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (2S,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 44631639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-2-Ethoxycarbonyl-4-methylpiperidine | 74863-85-7 [amp.chemicalbook.com]

- 6. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. parchem.com [parchem.com]

- 8. 892493-16-2|Methyl 4-methylpiperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 9. 4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 4478243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 11. PubChemLite - Methyl 4-methylpiperidine-2-carboxylate hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. fishersci.com [fishersci.com]

- 18. peptide.com [peptide.com]

- 19. (2R,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 11008516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereoisomers of 4-Methylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 4-methylpiperidine-2-carboxylic acid, a crucial chiral building block in modern drug development. We will delve into the structural nuances of its four stereoisomers, arising from two chiral centers, and explore the significant impact of stereochemistry on their physicochemical properties and biological activity. This guide will detail established methods for their synthesis, chiral separation, and spectroscopic characterization. Furthermore, we will discuss the pivotal role of specific stereoisomers, such as (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, as a key intermediate in the synthesis of the anticoagulant drug Argatroban.[1] This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development, providing both foundational knowledge and practical insights into the handling and application of these stereoisomers.

Introduction: The Significance of Stereoisomerism in 4-Methylpiperidine-2-carboxylic Acid

4-Methylpiperidine-2-carboxylic acid, a substituted derivative of the amino acid pipecolic acid, possesses two stereogenic centers at the C2 and C4 positions of the piperidine ring. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These isomers can be grouped into two pairs of enantiomers (2R,4R/2S,4S and 2R,4S/2S,4R) and two pairs of diastereomers (e.g., 2R,4R is a diastereomer of 2R,4S and 2S,4R). The spatial arrangement of the methyl and carboxylic acid groups relative to the piperidine ring defines their cis/trans relationship.[2]

The critical importance of understanding and isolating these individual stereoisomers lies in the principle that biological systems, being chiral themselves, often exhibit stereospecific interactions with drug molecules. The distinct three-dimensional arrangement of each isomer can lead to significant differences in pharmacological activity, metabolic stability, and toxicity profiles. A prominent example is the use of the (2R, 4R)-isomer as a key intermediate in the synthesis of Argatroban, a potent thrombin inhibitor.[1][3] This underscores the necessity for robust methods to synthesize, separate, and characterize each stereoisomer in its pure form.

Caption: Stereoisomeric relationships of 4-methylpiperidine-2-carboxylic acid.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 4-methylpiperidine-2-carboxylic acid stereoisomers is a key challenge. The primary strategies involve either asymmetric synthesis to directly obtain a desired isomer or the resolution of a racemic or diastereomeric mixture.

Synthetic Approaches

A common synthetic route starts from 4-methyl-2-picolinic acid, which is subjected to hydrogenation to reduce the pyridine ring to a piperidine ring.[1] This process typically yields a mixture of cis and trans diastereomers. Subsequent esterification facilitates the separation of these diastereomers.[4]

Illustrative Synthetic Pathway:

Caption: General synthetic and resolution workflow.

Chiral Resolution: A Critical Step

Once a mixture of stereoisomers is obtained, chiral resolution is employed to isolate the desired enantiomer. A widely used method is the formation of diastereomeric salts with a chiral resolving agent.

Protocol: Chiral Resolution of (trans)-4-Methyl-2-piperidinecarboxylic Acid

This protocol outlines a general procedure for the resolution of the trans-diastereomers to obtain the (2R, 4R) isomer.[1]

1. Salt Formation:

- Dissolve the racemic mixture of (trans)-4-methyl-2-piperidinecarboxylic acid in a suitable solvent such as methanol or ethanol.[1]

- Add a chiral resolving agent, for example, D-mandelic acid or L-tartaric acid, to the solution.[1][4]

- Stir the mixture to allow for the formation of diastereomeric salts. The choice of solvent is crucial as it influences the differential solubility of the resulting salts.

2. Fractional Crystallization:

- The diastereomeric salt of the desired enantiomer will preferentially crystallize out of the solution due to lower solubility.

- Collect the crystals by filtration.

- The purity of the crystallized salt can be enhanced by recrystallization.

3. Liberation of the Free Acid:

- Dissolve the isolated diastereomeric salt in water.

- Adjust the pH of the solution to an acidic range to protonate the carboxylic acid and break the salt.

- The enantiomerically enriched 4-methylpiperidine-2-carboxylic acid will precipitate and can be collected by filtration.

4. Purity Assessment:

- The enantiomeric excess (e.e.) of the final product should be determined using a suitable analytical technique, such as chiral HPLC.

Analytical Techniques for Separation and Characterization

The separation and characterization of the stereoisomers of 4-methylpiperidine-2-carboxylic acid are essential for quality control and for understanding their distinct properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based CSPs are often effective for this class of compounds.[5]

Experimental Parameters for Chiral HPLC:

| Parameter | Typical Conditions | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Provides a chiral environment for differential interaction with the enantiomers.[5] |

| Mobile Phase | Polar organic mode (e.g., methanol, ethanol) | Influences the retention and resolution of the enantiomers.[5] |

| Detection | UV or Mass Spectrometry (MS) | UV detection is common, while MS provides higher sensitivity and structural information. |

It is also possible to use derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral stationary phase.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry (cis vs. trans) of the diastereomers. The coupling constants and chemical shifts of the protons on the piperidine ring are sensitive to their spatial orientation.[8][9] For instance, the coupling constants between axial and equatorial protons differ significantly, allowing for the assignment of the relative configuration of the substituents.

While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereotopic shifts, enabling their differentiation and the determination of enantiomeric purity.

Physicochemical and Pharmacological Profiles of the Stereoisomers

The distinct stereochemistry of each isomer directly influences its physical properties and biological activity.

Comparative Physicochemical Properties (Predicted):

| Property | (2R,4R) | (2S,4S) | (2R,4S) | (2S,4R) |

| Molecular Weight ( g/mol ) | 143.18[10] | 143.18[11] | 143.18[12] | 143.18 |

| XLogP3 | -1.6[10] | -1.6[11] | -1.6[12] | -1.6 |

Note: Enantiomers have identical physicochemical properties in an achiral environment. Diastereomers can have different properties.

The pharmacological relevance of these isomers is most notably demonstrated by the (2R,4R) isomer's role as a key building block for Argatroban.[1] The specific stereochemistry of this intermediate is crucial for the final drug's ability to bind effectively and selectively to the active site of thrombin. Any variation in the stereochemistry at either the C2 or C4 position would likely result in a significant loss of anticoagulant activity. This highlights the importance of stereochemical purity in drug development.

Conclusion and Future Perspectives

The stereoisomers of 4-methylpiperidine-2-carboxylic acid represent a classic example of how stereochemistry profoundly impacts the properties and applications of a molecule in pharmaceutical sciences. The ability to synthesize, separate, and characterize these isomers in their pure forms is not merely an academic exercise but a critical necessity for the development of safe and effective drugs. The (2R, 4R)-isomer's role in the synthesis of Argatroban is a testament to this.[1]

Future research in this area may focus on the development of more efficient and scalable asymmetric synthetic routes to directly access each stereoisomer, bypassing the need for often laborious chiral resolutions. Additionally, a more detailed investigation into the pharmacological profiles of the other stereoisomers—(2S,4S), (2R,4S), and (2S,4R)—could uncover novel biological activities and therapeutic opportunities. As our understanding of stereospecific interactions in biological systems continues to grow, the demand for enantiomerically pure chiral building blocks like the stereoisomers of 4-methylpiperidine-2-carboxylic acid will undoubtedly increase, driving further innovation in synthetic and analytical methodologies.

References

-

(2R,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 11008516 - PubChem. National Center for Biotechnology Information. [Link]

-

(2S,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 44631639 - PubChem. National Center for Biotechnology Information. [Link]

-

(2R,4R)-4-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 5288786 - PubChem. National Center for Biotechnology Information. [Link]

- CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents.

- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents.

-

(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva - PubMed. National Center for Biotechnology Information. [Link]

-

(2R,4R)-1-((S)-5-guanidino-2-(3-methylquinoline-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid - Veeprho. Veeprho. [Link]

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. ResearchGate. [Link]

-

Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed. National Center for Biotechnology Information. [Link]

-

cis–trans isomerism (video) - Khan Academy. Khan Academy. [Link]

-

Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - MDPI. MDPI. [Link]

Sources

- 1. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 2. Khan Academy [khanacademy.org]

- 3. veeprho.com [veeprho.com]

- 4. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. (2R,4R)-4-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 5288786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (2S,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 44631639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (2R,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 11008516 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-methylpiperidine-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular architecture. This guide provides a detailed examination of the ¹H NMR spectrum of methyl 4-methylpiperidine-4-carboxylate hydrochloride, a substituted piperidine derivative. Piperidine scaffolds are prevalent in a vast array of bioactive molecules and approved drugs, making a thorough understanding of their spectral characteristics essential for chemists in the field.

This document will delve into the theoretical underpinnings of the ¹H NMR spectrum of this specific molecule, provide a robust experimental protocol for data acquisition, and offer a comprehensive analysis and interpretation of the spectral data. The insights provided herein are designed to be a practical resource for scientists engaged in the synthesis, characterization, and quality control of piperidine-containing compounds.

Theoretical Prediction of the ¹H NMR Spectrum

The structure of methyl 4-methylpiperidine-4-carboxylate hydrochloride presents a fascinating case for ¹H NMR analysis. The protonation of the piperidine nitrogen and the presence of a quaternary center at the 4-position are key features that dictate the appearance of the spectrum.

Effects of N-Protonation: The presence of the hydrochloride salt leads to the protonation of the piperidine nitrogen, forming a piperidinium ion. This has a significant deshielding effect on the adjacent protons. Consequently, the axial and equatorial protons at the C2 and C6 positions are expected to resonate at a lower field (higher ppm) compared to their counterparts in the free base. The protonated amine (N-H) itself will give rise to a signal, the chemical shift and appearance of which can be highly dependent on the solvent, concentration, and temperature. In aprotic polar solvents like DMSO-d₆, this peak is often observed as a broad singlet.

Influence of the C4-Quaternary Center: The 4-position of the piperidine ring is substituted with both a methyl group and a methyl carboxylate group, creating a quaternary carbon. This structural feature simplifies the splitting patterns of the neighboring methylene protons at C3 and C5. Since there are no protons at C4, the protons at C3 and C5 will not exhibit vicinal coupling to a proton at C4.

Based on these principles and analysis of related structures, a predicted ¹H NMR spectrum can be summarized as follows:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH ₂⁺ | Broad, variable | Broad Singlet | N/A |

| CH ₃O- | ~3.7 | Singlet | N/A |

| C2-H & C6-H | 3.0 - 3.5 | Multiplet | Geminal and Vicinal Coupling |

| C3-H & C5-H | 1.8 - 2.2 | Multiplet | Geminal and Vicinal Coupling |

| C4-CH ₃ | ~1.3 | Singlet | N/A |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum of an amine hydrochloride salt requires careful attention to sample preparation and instrument parameters.

1. Sample Preparation:

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended solvent. Its polar aprotic nature ensures good solubility for the hydrochloride salt and minimizes the exchange of the N-H protons, often allowing for their observation. Deuterium oxide (D₂O) can also be used, but will result in the exchange of the N-H protons with deuterium, causing their signal to disappear.[1][2]

-

Sample Concentration: Weigh approximately 5-10 mg of methyl 4-methylpiperidine-4-carboxylate hydrochloride and dissolve it in 0.6-0.7 mL of DMSO-d₆.[3][4]

-

Filtration: To ensure a homogeneous magnetic field and sharp spectral lines, the sample should be free of any particulate matter. Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally appropriate for ¹H NMR. For molecules with quaternary carbons, a longer relaxation delay may be beneficial for quantitative 13C NMR, but is less critical for routine ¹H NMR.[6][7][8][9][10]

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

-

¹H NMR Spectrum Analysis and Interpretation

Below is a detailed analysis of a representative ¹H NMR spectrum of methyl 4-methylpiperidine-4-carboxylate hydrochloride.

Structure and Proton Labeling:

Figure 1: Structure of Methyl 4-methylpiperidine-4-carboxylate Cation

Table of ¹H NMR Data:

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~9.2 | Broad Singlet | 2H | NH ₂⁺ |

| B | 3.68 | Singlet | 3H | OCH ₃ |

| C | 3.25 - 3.10 | Multiplet | 4H | C2-H & C6-H |

| D | 2.10 - 1.95 | Multiplet | 4H | C3-H & C5-H |

| E | 1.25 | Singlet | 3H | C4-CH ₃ |

Detailed Interpretation:

-

Signal A (~9.2 ppm, Broad Singlet, 2H): This broad signal in the downfield region is characteristic of the two acidic protons on the positively charged nitrogen atom (NH ₂⁺). Its broadness is a result of chemical exchange and quadrupolar coupling with the nitrogen atom.

-

Signal B (3.68 ppm, Singlet, 3H): This sharp singlet integrating to three protons is assigned to the methyl group of the ester functionality (OCH ₃). Its chemical shift is typical for methyl esters, and it appears as a singlet because there are no adjacent protons to couple with.

-

Signal C (3.25 - 3.10 ppm, Multiplet, 4H): This multiplet corresponds to the four protons on the carbons alpha to the nitrogen (C2-H and C6-H ). These protons are deshielded due to the inductive effect of the adjacent positively charged nitrogen atom, hence their downfield shift. The multiplet arises from geminal coupling between the axial and equatorial protons on the same carbon and vicinal coupling to the protons on C3 and C5.

-

Signal D (2.10 - 1.95 ppm, Multiplet, 4H): This multiplet is assigned to the four protons on the carbons beta to the nitrogen (C3-H and C5-H ). These protons are less deshielded than the alpha-protons and therefore resonate at a higher field. The multiplet is a result of geminal coupling and vicinal coupling to the protons on C2 and C6.

-

Signal E (1.25 ppm, Singlet, 3H): This singlet, integrating to three protons, is assigned to the methyl group attached to the quaternary carbon at the 4-position (C4-CH ₃). It appears as a singlet as there are no vicinal protons for coupling.

Logical Relationships in the ¹H NMR Spectrum

The connectivity and spatial relationships between the different protons in methyl 4-methylpiperidine-4-carboxylate hydrochloride can be visualized through a correlation diagram.

Figure 2: Correlation of Structure to ¹H NMR Signals

Conclusion

The ¹H NMR spectrum of methyl 4-methylpiperidine-4-carboxylate hydrochloride is a clear and interpretable representation of its molecular structure. The key spectral features are dictated by the protonated piperidine ring and the quaternary center at the 4-position. The downfield shift of the protons alpha to the nitrogen, the singlet nature of the two methyl groups, and the complex multiplets of the piperidine ring protons are all consistent with the assigned structure. This in-depth guide provides a framework for the confident identification and characterization of this and structurally related compounds, serving as a valuable tool for professionals in the field of drug discovery and development.

References

-

Fiveable. Relaxation Times Definition - Organic Chemistry Key Term. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Relaxation. [Link]

-

University of Calgary, Department of Chemistry. 13 Carbon NMR. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 8-TECH-1 Relaxation in NMR Spectroscopy. [Link]

-

Furrer, J. (2020). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. BORIS Portal - University of Bern. [Link]

-

University of Cambridge, Department of Chemistry. How to Prepare Samples for NMR. [Link]

-

University of Ottawa, NMR Facility. NMR Sample Preparation. [Link]

-

Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]

-

ResearchGate. Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to.... [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

Sridharan, V., et al. (2011). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 49(11), 735-742. [Link]

-

SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of California, Irvine, Department of Chemistry. Coupling constants for 1H and 13C NMR. [Link]

-

Solcaniova, E., & Liptaj, T. (1982). 1H and13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 20(3), 153-155. [Link]

Sources

- 1. Sample Preparation [nmr.chem.ualberta.ca]

- 2. sites.bu.edu [sites.bu.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. fiveable.me [fiveable.me]

- 7. NMR Relaxation [chem.ch.huji.ac.il]

- 8. 13Carbon NMR [chem.ch.huji.ac.il]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Piperidine Analogs

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most important and versatile scaffolds in drug discovery.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products is a testament to its status as a "privileged scaffold".[3][4] The unique conformational flexibility of the piperidine ring, primarily its ability to adopt a stable chair conformation, allows for the precise spatial orientation of substituents. This structural feature is critical for establishing specific and high-affinity interactions with a multitude of biological targets.[4][5] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated to optimize pharmacokinetic properties such as solubility and membrane permeability.[4]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse biological activities of substituted piperidine analogs. We will move beyond a simple cataloging of activities to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these compounds. By synthesizing technical data with field-proven insights, this document aims to serve as a comprehensive resource for the rational design and development of next-generation piperidine-based therapeutics.

Part 1: Modulators of the Central Nervous System (CNS)

The piperidine scaffold is a dominant feature in drugs targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with a wide range of neurotransmitter receptors and enzymes.[4][6]

Opioid Receptor Modulation: The Quest for Safer Analgesics

Piperidine derivatives are central to the development of potent analgesics. The 4-phenylpiperidine scaffold, found in drugs like meperidine, is a classic pharmacophore for opioid receptor interaction.[7] Modern research focuses on fine-tuning the selectivity and functional activity at different opioid receptor subtypes (μ, δ, κ) to develop safer pain therapeutics with reduced side effects like tolerance, dependence, and respiratory depression.[8]

A promising strategy involves designing ligands with a balanced μ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) antagonist profile.[8][9] The rationale is that DOR antagonism can counteract the negative side effects associated with MOR agonism.

Structure-Activity Relationship Insights:

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for determining agonist versus antagonist activity and receptor selectivity.[10]

-